(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-4-yl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-4-yl)propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the pyridine ring: The pyridine ring is introduced through a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.
Final assembly: The protected amine and pyridine intermediates are then coupled under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions . The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methylphenyl)propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-4-yl)propanoic acid is unique due to the presence of the 2-methylpyridine ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other Boc-protected amino acids and enhances its utility in specific synthetic and research applications .
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
QGDCINAUZBVBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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